

A Technical Guide to 3-Methoxy-4-methoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

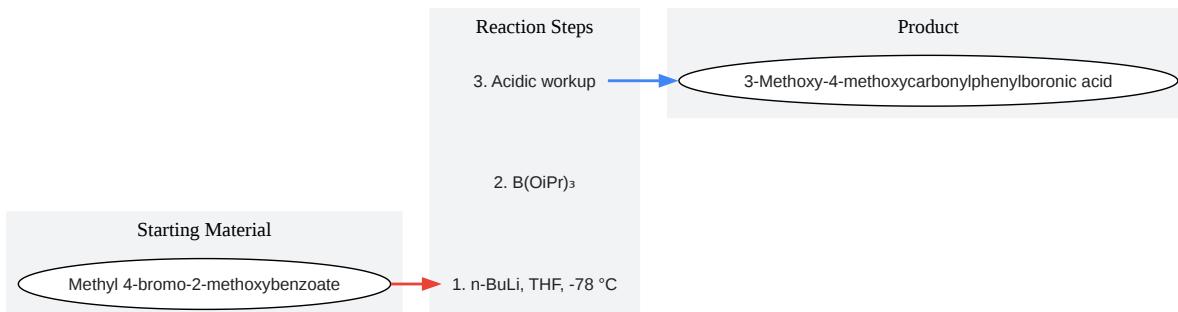
	3-Methoxy-4-methoxycarbonylphenylboronic acid
Compound Name:	
Cat. No.:	B1318690

[Get Quote](#)

CAS Number: 603122-41-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on **3-Methoxy-4-methoxycarbonylphenylboronic acid**. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and discusses its role as a key building block in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties


3-Methoxy-4-methoxycarbonylphenylboronic acid is a substituted phenylboronic acid that serves as a versatile intermediate in organic synthesis. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	603122-41-4	N/A
Molecular Formula	C ₉ H ₁₁ BO ₅	[1]
Molecular Weight	209.99 g/mol	[1]
Appearance	White to off-white solid	N/A
Purity	Typically ≥97%	[2]
Solubility	Soluble in methanol and other polar organic solvents	[3]
Storage	Store at room temperature in a dry, inert atmosphere	[3]

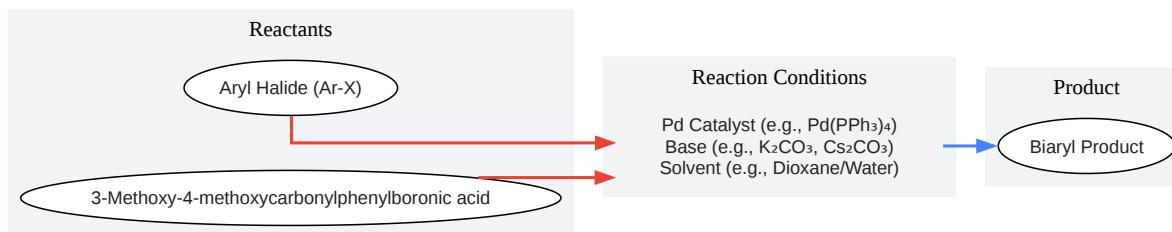
Synthesis of 3-Methoxy-4-methoxycarbonylphenylboronic Acid

The synthesis of **3-Methoxy-4-methoxycarbonylphenylboronic acid** is referenced in the Journal of Medicinal Chemistry (2008, 51, 6, 1925-1944) as a precursor in the development of potent and selective $\beta 3$ adrenergic receptor agonists.[\[4\]](#) While the full experimental details for this specific starting material are not exhaustively detailed in the primary publication, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.

A plausible synthetic route is outlined below:

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **3-Methoxy-4-methoxycarbonylphenylboronic acid**.


Detailed Experimental Protocol (General Procedure):

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with methyl 4-bromo-2-methoxybenzoate dissolved in anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. $n\text{-Butyllithium}$ ($n\text{-BuLi}$) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below $-70\text{ }^\circ\text{C}$. The reaction mixture is stirred at this temperature for 1-2 hours.
- Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below $-70\text{ }^\circ\text{C}$. After the addition is complete, the mixture is stirred at $-78\text{ }^\circ\text{C}$ for an additional hour before being allowed to warm slowly to room temperature overnight.
- Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by

recrystallization or column chromatography to yield **3-Methoxy-4-methoxycarbonylphenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. **3-Methoxy-4-methoxycarbonylphenylboronic acid** is an excellent coupling partner for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.

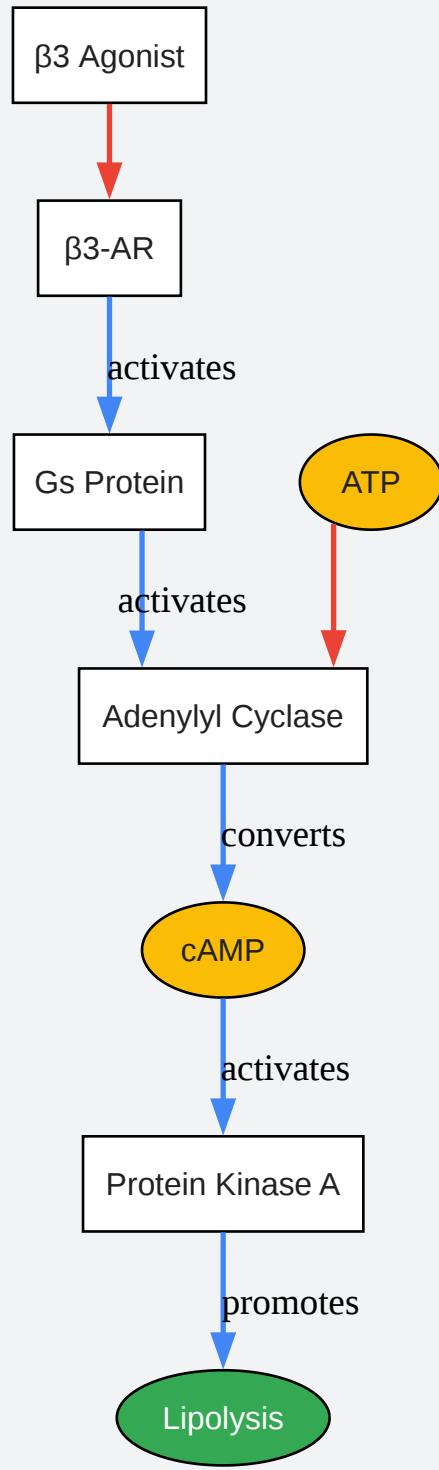
[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (General Procedure):

- Reaction Setup: To a reaction vessel are added **3-Methoxy-4-methoxycarbonylphenylboronic acid** (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
- Solvent Addition and Degassing: A suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

- Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.


Role in Drug Discovery and Development

3-Methoxy-4-methoxycarbonylphenylboronic acid is a valuable building block in medicinal chemistry, primarily for the synthesis of more complex molecules with therapeutic potential.

Synthesis of $\beta 3$ Adrenergic Receptor Agonists

As mentioned, this boronic acid has been utilized in the synthesis of potent and selective $\beta 3$ adrenergic receptor agonists.^[4] The $\beta 3$ -adrenergic receptor is a member of the G protein-coupled receptor family and is predominantly found in adipose tissue.^[5] Activation of the $\beta 3$ -adrenergic receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).^[6] This signaling cascade ultimately promotes lipolysis and thermogenesis.^[7] Consequently, $\beta 3$ adrenergic receptor agonists are being investigated for the treatment of obesity and type 2 diabetes.

β3 Adrenergic Receptor Signaling

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the β3 adrenergic receptor.

In the context of synthesizing these agonists, **3-Methoxy-4-methoxycarbonylphenylboronic acid** serves as a key structural component, introduced via cross-coupling reactions to construct the core scaffold of the target molecules.

Potential Applications in Targeted Cancer Therapy

Phenylboronic acids, in general, have garnered significant interest in targeted cancer therapy due to their ability to form reversible covalent bonds with diols.^{[4][8]} This property allows them to selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells.^[9] This interaction can be exploited for the targeted delivery of cytotoxic agents or for the development of diagnostic probes. While specific studies on **3-Methoxy-4-methoxycarbonylphenylboronic acid** in this context are not widely reported, its structural features make it a candidate for incorporation into larger molecules designed for such targeted approaches.

Spectroscopic Data (for a related compound)

While a comprehensive set of spectroscopic data for **3-Methoxy-4-methoxycarbonylphenylboronic acid** is not readily available in the public domain, data for the closely related compound, 4-Methoxycarbonylphenylboronic acid (CAS 99768-12-4), can provide a useful reference for structural elucidation.

Representative Spectroscopic Data for 4-Methoxycarbonylphenylboronic acid:

Spectroscopy	Key Features	Reference
¹ H NMR	Aromatic protons as doublets, methoxy protons as a singlet, and boronic acid protons as a broad singlet.	[10]
¹³ C NMR	Signals for the carboxyl carbon, aromatic carbons (some quaternary), and the methoxy carbon.	[10]
IR (FTIR)	Characteristic absorptions for O-H (boronic acid), C=O (ester), C-O (ester and methoxy), and aromatic C-H and C=C stretching.	[10]

Researchers working with **3-Methoxy-4-methoxycarbonylphenylboronic acid** can expect similar characteristic signals, with the addition of a methoxy group signal in the ¹H and ¹³C NMR spectra and shifts in the aromatic proton signals due to the different substitution pattern.

Conclusion

3-Methoxy-4-methoxycarbonylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling has been demonstrated in the synthesis of β 3 adrenergic receptor agonists. The growing interest in phenylboronic acids for targeted drug delivery suggests potential future applications for this and related compounds. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methoxy-4-methoxycarbonylphenylboronic acid - 603122-41-4 - Structure, Synthesis, Properties [organoborons.com]
- 2. 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β 3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting β 3-Adrenergic Receptors in the Heart: Selective Agonism and β -Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of aryloxypropanolamine as β 3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 3-Methoxy-4-methoxycarbonylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318690#3-methoxy-4-methoxycarbonylphenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com